molecular formula C15H13NO4S B3034494 (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide CAS No. 180524-36-1

(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide

Cat. No. B3034494
CAS RN: 180524-36-1
M. Wt: 303.3 g/mol
InChI Key: UBTVFRCAISEUPB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide, also known as EBDPS, is a novel and highly efficient sulfonamide compound with a wide range of applications in the field of medicinal chemistry. It is widely used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its unique properties, such as its high solubility, low toxicity, and low cost. In addition, its application in the field of medicine has been explored for its potential therapeutic use in various diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide is not fully understood. However, the compound has been found to interact with several proteins and enzymes, such as P-glycoprotein, which is involved in the transport of drugs across cell membranes. In addition, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide has been found to possess anti-inflammatory and antioxidant properties, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide are not fully understood. However, several studies have demonstrated that the compound has anti-inflammatory and antioxidant properties, which may be responsible for its therapeutic effects. In addition, the compound has been found to interact with several proteins and enzymes, such as P-glycoprotein, which is involved in the transport of drugs across cell membranes. Furthermore, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide in laboratory experiments has several advantages. The compound is highly efficient and cost-effective for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for its therapeutic use in various diseases. However, the compound is not without its limitations. The compound has been found to be toxic in high doses, and its mechanism of action is not fully understood. Furthermore, the compound is sensitive to light and air and should be stored in a cool, dark place to avoid degradation.

Future Directions

The potential of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide in the field of medicinal chemistry and drug discovery is still largely unexplored. Future studies should focus on the further elucidation of the compound’s mechanism of action and its potential therapeutic use in various diseases. In addition, the compound’s potential as an inhibitor of certain enzymes, such as P-glycoprotein, should be further explored. Furthermore, the compound’s toxicity should be further studied in order to determine its safety for use in humans. Finally, the compound’s potential as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), should be further explored.

Scientific Research Applications

(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide has been extensively studied for its potential application in the field of medicinal chemistry and drug discovery. The compound has been found to be highly efficient and cost-effective for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been explored for its potential therapeutic use in various diseases, such as cancer and Alzheimer’s disease. Several studies have also demonstrated the potential of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide as an inhibitor of certain enzymes, such as P-glycoprotein, which is involved in the transport of drugs across cell membranes.

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-21(18,16-13-4-2-1-3-5-13)9-8-12-6-7-14-15(10-12)20-11-19-14/h1-10,16H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTVFRCAISEUPB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CS(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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